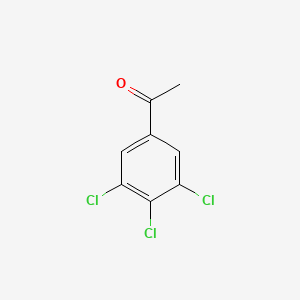

1-(3,4,5-Trichlorophenyl)ethanone

CAS No.: 35981-65-8

Cat. No.: VC8268256

Molecular Formula: C8H5Cl3O

Molecular Weight: 223.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35981-65-8 |

|---|---|

| Molecular Formula | C8H5Cl3O |

| Molecular Weight | 223.5 g/mol |

| IUPAC Name | 1-(3,4,5-trichlorophenyl)ethanone |

| Standard InChI | InChI=1S/C8H5Cl3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-3H,1H3 |

| Standard InChI Key | YFIHAWSUYAGEPD-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl |

| Canonical SMILES | CC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Table 1: Key Physicochemical Properties

Spectroscopic Signatures

-

¹H NMR: Aromatic protons appear as a singlet at δ ~7.8–8.2 ppm due to symmetry and electron-withdrawing effects .

-

¹³C NMR: The carbonyl carbon resonates at δ ~195–200 ppm, while aromatic carbons adjacent to chlorine atoms show deshielding (δ ~130–140 ppm).

-

IR Spectroscopy: Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretches at ~750–600 cm⁻¹ .

Synthetic Routes and Optimization

Alternative Methods

-

Grignard Reaction: 3,4,5-Trichlorophenylmagnesium bromide reacting with acetyl chloride.

-

Oxidation of Alcohols: Oxidation of 1-(3,4,5-trichlorophenyl)ethanol using Jones reagent.

Physicochemical Properties and Reactivity

Electronic Effects

The trichlorophenyl group exerts strong -I (inductive) effects, activating the carbonyl toward nucleophilic attack while deactivating the aromatic ring toward electrophilic substitution. This duality makes the compound a versatile electrophile in SN2 reactions and a poor substrate for further aromatic functionalization.

Thermal Stability

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at ~250°C, releasing HCl gas and forming chlorinated polyaromatic hydrocarbons .

Applications in Industrial and Medicinal Chemistry

Pharmaceutical Intermediates

1-(3,4,5-Trichlorophenyl)ethanone serves as a precursor in synthesizing antifungal agents and non-steroidal anti-inflammatory drugs (NSAIDs). Its electron-deficient aromatic ring enhances binding affinity to cytochrome P450 enzymes, a trait exploited in prodrug design.

Agrochemical Development

Incorporated into herbicides and pesticides, the compound’s lipophilicity improves membrane permeability in plant tissues. Recent studies highlight its role in synthesizing chloroacetanilide herbicides .

| Hazard | Mitigation Strategy |

|---|---|

| Skin Contact | Nitrile gloves; immediate washing with soap |

| Inhalation | Use fume hoods; monitor airborne particulates |

| Environmental Release | Contain with vermiculite; neutralize with bicarbonate |

Ecological Impact

Chlorinated acetophenones exhibit moderate persistence in soil (t₁/₂ = 30–60 days). Biodegradation pathways involve microbial dechlorination, but anaerobic conditions may yield toxic metabolites like chlorophenols .

Comparative Analysis with Halogenated Analogs

Positional Isomerism Effects

-

2,3,4-Trichloroacetophenone: Lower symmetry reduces crystallinity (mp: 72–75°C vs. 85–90°C for 3,4,5-isomer) .

-

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Fluorination increases metabolic stability but complicates synthesis .

Future Research Directions

-

Green Synthesis: Developing catalytic systems to minimize AlCl₃ waste in Friedel-Crafts reactions.

-

Therapeutic Exploration: Screening for kinase inhibition activity given structural similarity to ATP-competitive inhibitors.

-

Environmental Remediation: Photocatalytic degradation using TiO₂ nanoparticles to mitigate ecosystem impacts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume